(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by two substituted aromatic rings connected via an α,β-unsaturated ketone (prop-2-en-1-one) backbone. The 3,4-dimethylphenyl (ring A) and 3-methylphenyl (ring B) substituents are electron-donating groups that influence its electronic, steric, and intermolecular interaction properties. Chalcones are widely studied for their nonlinear optical (NLO) properties, biological activities (e.g., antimalarial, anticancer), and structural diversity .
Properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-5-4-6-16(11-13)8-10-18(19)17-9-7-14(2)15(3)12-17/h4-12H,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSMHXOHLJPQJ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated ketones, alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogous Chalcones
Substituent Effects on Molecular Geometry
The substituents on the phenyl rings significantly alter dihedral angles and crystal packing:
- Methyl vs. Methoxy/Hydroxy Groups: Compared to (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (), the target compound lacks hydrogen-bonding donors (e.g., -OH), relying instead on weaker C–H···π and van der Waals interactions. The dihedral angle between rings A and B in the target compound is expected to differ from the 19.34° observed in the methoxy/hydroxy analog due to steric effects of methyl groups .
- Nitro vs. Methyl Groups : The NLO-active (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) has a larger second-order hyperpolarizability (c(3) = 277 × 10⁻²² m² V⁻²) than the target compound, attributed to the electron-withdrawing nitro group enhancing charge transfer .
Table 1: Substituent Effects on Key Properties
Antimalarial Activity
Chalcones with electron-withdrawing or polar substituents exhibit stronger enzyme inhibition. For example:
- (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)prop-2-en-1-one (Compound 2 in ) showed in vitro antimalarial activity due to hydrogen bonding with PfDHFR-TS .
- The target compound’s methyl groups may reduce binding affinity compared to methoxy or hydroxy analogs, as polar interactions are critical for enzyme inhibition .
Nonlinear Optical (NLO) Properties
Electron-withdrawing groups enhance NLO responses:
Crystallographic and Stability Comparisons
- Hydrogen Bonding: Methoxy/hydroxy chalcones (e.g., ) form O–H···O and C–H···O bonds, stabilizing their crystal lattices.
- Thermal Stability : Brominated analogs (e.g., 1-(3-bromothiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one) show higher melting points due to halogen interactions, whereas methyl-substituted chalcones may exhibit lower thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
